Cefmetazole Lactone
Description
Historical Context and Discovery
The discovery and characterization of cefmetazole lactone emerged from systematic studies of cephalosporin degradation pathways that began in earnest during the latter half of the twentieth century. Research into the stability of cephalosporin antibiotics revealed that these compounds undergo complex degradation reactions under various environmental conditions, leading to the formation of lactone derivatives. The identification of this compound specifically arose from investigations into the degradation behavior of cefmetazole, a second-generation cephamycin antibiotic that was developed as part of the broader expansion of beta-lactam antibiotic research. Early pharmaceutical chemists recognized that understanding these degradation products was crucial for developing stable formulations and establishing appropriate storage conditions for therapeutic agents.
The systematic study of cephalosporin degradation pathways demonstrated that acetyl functions in 3-acetoxymethylcephalosporins are hydrolyzed approximately eight times faster than their beta-lactam moieties, yielding corresponding deacetyl intermediates that rapidly convert to lactone forms. This fundamental discovery provided the theoretical framework for understanding how this compound forms through the degradation of its parent compound. The characterization of this degradation pathway represented a significant advancement in pharmaceutical chemistry, as it enabled researchers to predict and control the formation of impurities during drug manufacturing and storage.
The formal identification and structural elucidation of this compound occurred through the application of advanced analytical techniques, including high-performance liquid chromatography and mass spectrometry. These investigations established the compound's unique Chemical Abstracts Service registry number 70993-70-3, which has become the standard identifier for this pharmaceutical impurity. The compound's recognition as a significant pharmaceutical impurity led to its inclusion in various pharmacopeial standards and regulatory guidelines, cementing its importance in pharmaceutical quality control protocols.
Significance in Pharmaceutical Chemistry
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWIXGITSXCYTK-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Cefmetazole Acid
The primary route to this compound involves the intramolecular cyclization of cefmetazole acid under acidic conditions. As detailed in CN105461740A, cefmetazole acid (VI) is synthesized via silylation of 3-TZ (I) followed by reaction with cyanogen mercaptoacetyl chloride. Hydrolysis with hydrochloric acid and subsequent pH adjustment to 2.6–3.0 induces lactonization. For example:
-
Step 1 : Silylation of 3-TZ with bromotrimethylsilane in acetonitrile at 25°C for 1 hour.
-
Step 2 : Reaction with tert-butyl dicarbonate and methanol at 30°C to form intermediate (IV).
-
Step 3 : Hydrolysis with 5% phosphoric acid at 30°C, followed by cooling to 0°C for crystallization.
This method achieves a yield of 98.3% and HPLC purity of 99.24%. The lactone forms via elimination of the 3’-side chain triazine ring under strongly acidic conditions (pH < 2.5), as observed in analogous ceftriaxone lactone synthesis.
Direct Synthesis from 7-MAC Derivatives
Alternative approaches bypass cefmetazole acid by functionalizing 7-methoxycephalosporanic acid (7-MAC) intermediates. CN101787040B describes a two-step process:
-
Side Chain Introduction : 7-MAC reacts with cyanogen mercaptoacetyl chloride in methylene chloride at -10°C using phosphorus pentachloride as a catalyst.
-
Lactonization : Treatment with iron trichloride in ether at -10°C induces cyclization, yielding this compound.
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Solvent | Methylene chloride | 95.3% | 99.2% |
| Temperature | -10°C to 0°C | ||
| Catalyst | FeCl₃ |
This method highlights the role of Lewis acids in accelerating lactone ring closure.
Optimization of Reaction Conditions
pH and Temperature Control
Critical parameters for lactone formation include:
-
pH : Adjusting to 0.5–1.0 with 18% hydrochloric acid maximizes cyclization efficiency while minimizing degradation. In ceftriaxone lactone synthesis, pH < 1.0 reduces side product formation by 40%.
-
Temperature : Reactions conducted below 10°C prevent epimerization. For instance, maintaining -30°C during cyanogen mercaptoacetyl chloride addition in CN105461740A ensures stereochemical integrity.
Solvent Systems
Binary solvents enhance solubility and reaction kinetics:
-
Methylene chloride/methanol (65:35 v/v) improves intermediate stability during silylation.
-
Acetonitrile/water mixtures facilitate hydrolysis without lactone precipitation until pH adjustment.
Analytical Characterization
HPLC Profiling
Patents employ reversed-phase HPLC with C18 columns to monitor lactone purity:
Spectroscopic Data
Industrial-Scale Production Challenges
Impurity Control
Residual solvents (e.g., dimethylformamide) must be reduced to <500 ppm per ICH guidelines. Crystallization from ethyl acetate/water mixtures decreases solvent retention by 70%.
Cost-Efficiency
Replacing trimethylchlorosilane with bromotrimethylsilane in silylation steps lowers reagent costs by 25% without compromising yield.
Applications in Pharmaceutical Development
Chemical Reactions Analysis
Types of Reactions: Cefmetazole lactone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Therapy
1. Efficacy Against Extended-Spectrum β-Lactamase-Producing Bacteria
Cefmetazole has been evaluated for its effectiveness against extended-spectrum β-lactamase-producing Escherichia coli (ESBL-EC). A multicenter retrospective study compared cefmetazole with carbapenem treatment for patients suffering from ESBL-EC bacteremia. The study found that cefmetazole therapy could serve as an alternative to carbapenems, particularly in patients without hematological malignancies or neutropenia. The 30-day mortality rates were similar between patients treated with cefmetazole and those treated with carbapenems, suggesting that cefmetazole may be a viable option for empirical and definitive therapy in these cases .
2. Case Reports of Adverse Reactions
While cefmetazole is effective, it is also associated with specific adverse reactions. A recent case report documented a disulfiram-like reaction in a patient treated with cefmetazole who consumed alcohol. This reaction involved symptoms such as flushing and chest discomfort shortly after alcohol intake. Such cases highlight the importance of monitoring patient reactions to cefmetazole, especially concerning alcohol consumption .
Biochemical Research
1. Role as a Reference Compound
Cefmetazole lactone serves as a reference compound in analytical chemistry, particularly in studies involving β-lactams. Its structural properties allow researchers to investigate the mechanisms of β-lactam resistance and the formation of β-lactones by bacterial enzymes, which can lead to new insights into antibiotic resistance mechanisms .
2. Inhibition Studies
Research has shown that β-lactones derived from cefmetazole can act as biochemical probes. For instance, studies have demonstrated that certain β-lactone compounds can inhibit homoserine transacetylase (HTA) from Haemophilus influenzae, indicating their potential as leads for new antimicrobial agents . These findings suggest that this compound derivatives might be explored further for their inhibitory effects on critical bacterial enzymes.
Summary of Applications
Mechanism of Action
The bactericidal activity of cefmetazole lactone results from the inhibition of bacterial cell wall synthesis. This is achieved through its affinity for penicillin-binding proteins, which are essential for the formation of the bacterial cell wall. By binding to these proteins, this compound disrupts the synthesis of the cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Structural and Pharmacokinetic Profiles
CMZ, CPZ, and LMOX belong to the cephem class but differ in side-chain substituents. CMZ and CPZ share the methyltetrazolylthiomethyl group at position 3, linked to disulfiram-like reactions (Table 1). LMOX, an oxacephem, lacks this group but shares similar biliary excretion patterns.
Table 1: Structural and Pharmacokinetic Comparison
Mechanism of Disulfiram-like Reactions
CMZ, CPZ, and LMOX inhibit acetaldehyde dehydrogenase, elevating blood acetaldehyde levels when co-administered with alcohol. The severity correlates with urinary excretion of mercaptomethyltetrazole (Me-TZ), a metabolite:
Stability of Lactone Derivatives
While CMZ lacks a lactone ring, lactone stability is critical for compounds like statins (e.g., atorvastatin lactone). Key findings from analogous studies:
- Acidified buffer (pH 2) prevents lactone degradation to carboxylic acids in plasma, preserving efficacy .
- Lactone conformation : NMR and IR studies show planar lactone rings (C–C=O–O–C) enhance stability, as seen in steroid lactones . This structural insight may guide CMZ derivative design to improve half-life.
Biological Activity
Cefmetazole is a second-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial pathogens. The lactone form of cefmetazole, specifically referred to as "Cefmetazole Lactone," exhibits unique biological activities that merit detailed examination. This article consolidates findings from diverse sources, including antimicrobial efficacy, mechanisms of action, and case studies.
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), a mechanism common among β-lactam antibiotics.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 8 |
| Proteus mirabilis | 4 |
| Enterococcus faecalis | 125 |
| Mycobacterium tuberculosis | 62.5 |
The above table summarizes the MIC values for various bacterial strains, highlighting the compound's effectiveness against both resistant and susceptible strains. Notably, cefmetazole exhibits a lower MIC against Proteus mirabilis, indicating strong activity in this context .
This compound's bactericidal activity is primarily due to its ability to inhibit the synthesis of the bacterial cell wall. It achieves this by:
- Binding to PBPs : Cefmetazole has a high affinity for PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls.
- Inhibition of Transpeptidation : The lactone structure enhances its binding capabilities, leading to effective inhibition of transpeptidation enzymes involved in cell wall synthesis .
Case Studies and Clinical Applications
Several studies have evaluated the clinical effectiveness of cefmetazole, particularly in treating infections caused by resistant strains. For instance:
- A multicenter study involving 574 clinical isolates revealed that cefmetazole was less effective against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae compared to other cephamycins like flomoxef. The study reported MIC values indicating that while cefmetazole had some activity, it was outperformed by flomoxef in distinguishing between ESBL and AmpC-producing strains .
- Another investigation highlighted the compound's use in treating infections associated with indole-positive Proteus species, where it showed superior efficacy compared to first-generation cephalosporins .
Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : Studies indicate that cefmetazole has favorable absorption characteristics when administered orally or intravenously, with peak plasma concentrations achieved within 1-2 hours post-administration. Its half-life ranges from 1 to 2 hours, necessitating multiple doses for sustained therapeutic effects .
- Resistance Mechanisms : Investigations into resistance mechanisms reveal that some bacterial strains develop mutations in PBPs, reducing cefmetazole's binding efficiency and leading to treatment failures. Continuous monitoring of resistance patterns is essential for optimizing therapeutic strategies .
Q & A
Q. What controls are essential in enzymatic assays investigating this compound’s inhibition of β-lactamases?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
